molecular formula C12H24N2O4 B13442811 methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Cat. No.: B13442811
M. Wt: 264.35 g/mol
InChI Key: WJTUJLFAVAPQNV-QUKDWPKGSA-N
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Description

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] (Mixture of Diastereomers) is a specialized compound used in various scientific research fields. This compound is a derivative of L-lysine, an essential amino acid, and is labeled with deuterium ([d4]), making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves several steps. Typically, the process begins with the protection of the amino group of L-lysine, followed by the introduction of the ethoxycarbonylethyl group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methyl ester. The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like DCC (dicyclohexylcarbodiimide) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to separate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving protein modification and labeling.

    Medicine: Investigated for its potential use in drug development and metabolic studies.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves its interaction with specific molecular targets. The compound can be incorporated into proteins or other biomolecules, where it may affect their structure and function. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. This feature allows for more accurate tracking and analysis in various research applications, making it a valuable tool in scientific investigations.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

264.35 g/mol

IUPAC Name

methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2

InChI Key

WJTUJLFAVAPQNV-QUKDWPKGSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNC(C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N

Origin of Product

United States

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